

# In-Depth Technical Guide: (E)-2-Bromo-2-butenenitrile

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## Compound of Interest

Compound Name: (E)-2-Bromo-2-butenenitrile

Cat. No.: B15348797

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **(E)-2-Bromo-2-butenenitrile**, including its molecular weight and key spectroscopic data. It also outlines a detailed experimental protocol for its synthesis and characterization, tailored for professionals in research and drug development.

## Core Chemical and Physical Data

**(E)-2-Bromo-2-butenenitrile** is a halogenated unsaturated nitrile with the molecular formula  $C_4H_4BrN$ .<sup>[1]</sup> Its chemical structure and key quantitative data are summarized below.

Property	Value	Source
Molecular Weight	145.99 g/mol	<sup>[1]</sup> <sup>[2]</sup>
Molecular Formula	$C_4H_4BrN$	<sup>[1]</sup>
CAS Number	24325-95-9	<sup>[1]</sup> <sup>[2]</sup>
IUPAC Name	(E)-2-bromobut-2-enenitrile	<sup>[1]</sup>
Synonyms	(E)-2-bromocrotononitrile	<sup>[1]</sup> <sup>[2]</sup>

## Experimental Protocols

## Synthesis of (E)-2-Bromo-2-butenenitrile via Bromination of Crotononitrile

This protocol details the synthesis of **(E)-2-Bromo-2-butenenitrile** from crotononitrile using N-bromosuccinimide (NBS) as a brominating agent. This method is advantageous as NBS provides a continuous low concentration of bromine, which can enhance the selectivity of the allylic bromination over the addition to the double bond.<sup>[3]</sup>

### Materials:

- Crotononitrile (mixture of E and Z isomers)
- N-Bromosuccinimide (NBS)
- Carbon tetrachloride (CCl<sub>4</sub>) or other suitable non-polar solvent
- Benzoyl peroxide (radical initiator)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

### Procedure:

- In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve crotononitrile in carbon tetrachloride.

- Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
- Heat the reaction mixture to reflux with vigorous stirring. The reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
- Upon completion of the reaction, cool the mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
- Purify the crude product by fractional distillation under reduced pressure to isolate **(E)-2-Bromo-2-butenenitrile**.

## Characterization

The synthesized **(E)-2-Bromo-2-butenenitrile** can be characterized using various spectroscopic techniques to confirm its structure and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra should be acquired to confirm the stereochemistry and the carbon skeleton of the molecule.
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitrile ( $\text{C}\equiv\text{N}$ ) and the carbon-carbon double bond ( $\text{C}=\text{C}$ ) functional groups.
- Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

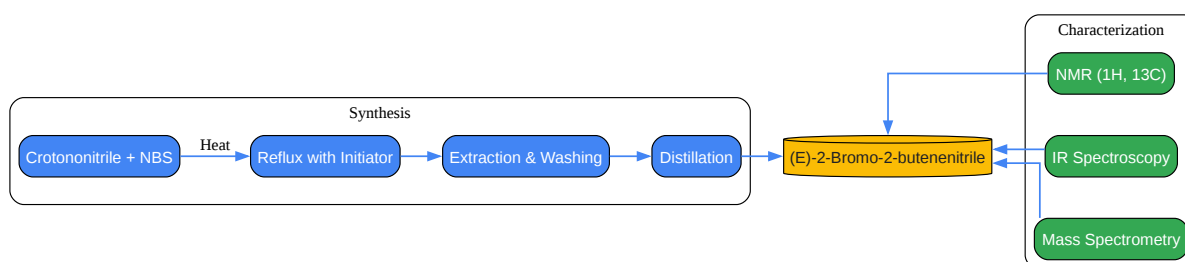
## Spectroscopic Data

While specific experimental spectra for **(E)-2-Bromo-2-butenenitrile** are not readily available in the public domain, the expected spectral features can be predicted based on the analysis of similar compounds.<sup>[4][5][6]</sup>

- <sup>1</sup>H NMR: The spectrum is expected to show a quartet for the vinyl proton coupled to the methyl protons and a doublet for the methyl protons. The coupling constant between the vinyl proton and the methyl protons would be characteristic of the trans configuration.
- <sup>13</sup>C NMR: The spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the bromine and nitrogen atoms.
- IR Spectroscopy: Key absorption bands are expected around 2220-2260 cm<sup>-1</sup> for the C≡N stretch and 1640-1680 cm<sup>-1</sup> for the C=C stretch.<sup>[7]</sup>

## Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the starting materials to the final, characterized product.



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Caption: Workflow for the synthesis and characterization of **(E)-2-Bromo-2-butenenitrile**.

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## References

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